(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide
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Description
“(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” is a compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.12 g/mol . It is an amino acid derivative .
Synthesis Analysis
While specific synthesis methods for “(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” were not found, similar compounds such as “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .
Scientific Research Applications
Photosensitive Protecting Groups
"(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide" can be considered under the broader category of compounds with photosensitive protecting groups. These groups are pivotal in synthetic chemistry, offering a reversible way to protect functional groups during chemical synthesis. The application of photosensitive protecting groups like 2-nitrobenzyl derivatives showcases their potential in facilitating complex synthetic pathways by allowing selective deprotection through photolysis. This method is particularly advantageous for synthesizing sensitive molecules that might degrade under conventional conditions (B. Amit, U. Zehavi, & A. Patchornik, 1974).
properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXOAGURTONY-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide |
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